![molecular formula C21H19ClN4 B019198 2,3-Di(p-tolyl)-5-phenyltetrazolium Chloride CAS No. 104497-77-0](/img/structure/B19198.png)
2,3-Di(p-tolyl)-5-phenyltetrazolium Chloride
Overview
Description
Scientific Research Applications
Microbial Viability and Enumeration
2,3-Di(p-tolyl)-5-phenyltetrazolium Chloride: , commonly referred to as CTC, is used as a viability dye in microbiology. It’s a redox-sensitive compound that produces a fluorescent formazan product upon reduction, indicating respiratory activity in cells . This property makes it valuable for rapid detection of viable bacteria, particularly in food safety and processing, to control potential foodborne diseases and spoilage .
Environmental Monitoring
CTC is employed in environmental science to assess the metabolic activity of bacterial populations in various samples, including water. It helps in differentiating between live and dead bacterial cells, which is crucial for environmental monitoring and assessing the impact of pollutants on microbial communities .
Food Safety
In the food industry, CTC is used to ensure the safety and quality of products. It aids in detecting viable microbes that could lead to spoilage or foodborne illnesses. The ability to rapidly detect and enumerate bacteria helps in maintaining high standards of food hygiene and consumer safety .
Pharmaceutical Research
CTC finds applications in pharmaceutical research where it’s used to determine cell viability. This is particularly important in the development of new drugs and therapies, where the effects of compounds on cellular respiration are studied .
Clinical Diagnostics
In clinical diagnostics, CTC-based assays can be used to measure the redox activity of cells, which is an indicator of cell health and viability. This has implications for diagnosing various diseases and conditions where cell viability is a concern .
Chemical Synthesis
CTC is also relevant in chemical synthesis, where it’s used as a redox indicator. Its ability to produce a fluorescent formazan upon reduction makes it a useful tool for monitoring redox reactions in synthetic processes .
Industrial Applications
In industrial settings, CTC is utilized for monitoring microbial activity, which can be crucial in processes like bioremediation or wastewater treatment. Its quick response time and the ability to provide quantitative measurements make it an efficient choice for industrial microbiology .
Histochemistry and Cell Biology
Lastly, CTC is widely used in histochemistry and cell biology for studying tissue morphology and the function of living cells. It helps in visualizing cell structures and understanding cellular processes in greater detail .
Mechanism of Action
Target of Action
The primary target of 2,3-Di(p-tolyl)-5-phenyltetrazolium Chloride, also known as 5-Cyano-2,3-di-(p-tolyl)tetrazolium Chloride (CTC), is the respiratory activity in cells . It is primarily used to detect metabolic activity in microorganisms .
Mode of Action
CTC is a redox-sensitive dye that functions as a cellular indicator . This membrane-permeable indicator is readily taken up by living cells and reduced by respiratory activity to produce a red fluorescent, water-insoluble formazan crystal .
Biochemical Pathways
CTC is involved in the redox reactions within the cell. It is reduced during the respiratory activity of the cell, indicating the metabolic activity of the cell . The reduction of CTC results in the formation of a red fluorescent formazan crystal .
Pharmacokinetics
It is known that ctc is a membrane-permeable compound, which suggests that it can be absorbed and distributed within the cells . The compound is reduced (metabolized) during the respiratory activity of the cell .
Result of Action
The reduction of CTC during the respiratory activity of the cell results in the formation of a red fluorescent formazan crystal . This fluorescence can be detected and used to indicate the metabolic activity of the cell . Cells with high respiratory activity will reduce more CTC and thus produce a stronger fluorescence .
Action Environment
The action of CTC is influenced by the metabolic activity of the cells, which can be affected by various environmental factors such as temperature, nutrient availability, and presence of other organisms . .
properties
IUPAC Name |
2,3-bis(4-methylphenyl)-5-phenyltetrazol-2-ium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N4.ClH/c1-16-8-12-19(13-9-16)24-22-21(18-6-4-3-5-7-18)23-25(24)20-14-10-17(2)11-15-20;/h3-15H,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFYUKONKRMAMS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=C(C=C3)C)C4=CC=CC=C4.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Di(p-tolyl)-5-phenyltetrazolium Chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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